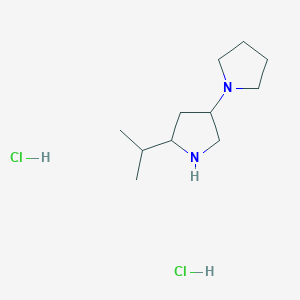

5'-Isopropyl-1,3'-bipyrrolidine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "5'-Isopropyl-1,3'-bipyrrolidine dihydrochloride" has been the subject of several studies. One study focused on the microwave-assisted, chemoselective synthesis of a related compound, (3E)-5-hydroxy-1-isopropyl-3-[(5-methyl-2-thienyl)methylene]-5-phenylpyrrolidin-2-one, which exhibited significant purity and yield under ecofriendly reaction conditions . Another study synthesized a biologically relevant molecule, isopropyl 5-chloro-2-hydroxy-3-oxo-2,3-dihydrobenzofuran-2-carboxylate, using singlet oxygen induced by visible-light .

Synthesis Analysis

The synthesis of (3E)-5-hydroxy-1-isopropyl-3-[(5-methyl-2-thienyl)methylene]-5-phenylpyrrolidin-2-one was achieved via a solvent-free one-pot reaction of (3E)-3-[(5-methyl-2-thienyl)methylene]-5-phenylfuran-2(3H)-one with isopropylamine, using microwave-assisted techniques. This approach accelerated the reaction in an ecofriendly manner, avoiding the use of organic or toxic solvents . The synthesis of isopropyl 5-chloro-2-hydroxy-3-oxo-2,3-dihydrobenzofuran-2-carboxylate involved singlet oxygen induced by visible-light, leading to the formation of the novel molecule .

Molecular Structure Analysis

The crystallographic and spectroscopic characterization of (3E)-5-hydroxy-1-isopropyl-3-[(5-methyl-2-thienyl)methylene]-5-phenylpyrrolidin-2-one confirmed its structural formula and revealed its orthorhombic centrosymmetric crystal form. The molecule's molecular geometry was optimized using density functional theory calculations, which were in good agreement with the experimental data . The crystal structure of isopropyl 5-chloro-2-hydroxy-3-oxo-2,3-dihydrobenzofuran-2-carboxylate was found to be stabilized by an elaborate system of intra- and intermolecular hydrogen bonds, forming supramolecular structures .

Chemical Reactions Analysis

The synthesis of (3E)-5-hydroxy-1-isopropyl-3-[(5-methyl-2-thienyl)methylene]-5-phenylpyrrolidin-2-one involved a microwave-assisted, chemoselective reaction, while the synthesis of isopropyl 5-chloro-2-hydroxy-3-oxo-2,3-dihydrobenzofuran-2-carboxylate utilized singlet oxygen induced by visible-light. Both reactions resulted in the formation of novel compounds with potential biological relevance .

Physical and Chemical Properties Analysis

The physical and chemical properties of (3E)-5-hydroxy-1-isopropyl-3-[(5-methyl-2-thienyl)methylene]-5-phenylpyrrolidin-2-one were characterized through crystallographic and spectroscopic techniques, revealing its molecular geometry and crystal structure. The compound exhibited significant purity and yield under ecofriendly reaction conditions . The detailed spectral properties and X-ray crystal structure of isopropyl 5-chloro-2-hydroxy-3-oxo-2,3-dihydrobenzofuran-2-carboxylate were also studied, providing insights into its molecular interactions and supramolecular structures .

Relevant Case Studies

The studies did not provide specific case studies related to the compound "5'-Isopropyl-1,3'-bipyrrolidine dihydrochloride."

References

- Efficient One-Pot Microwave-Assisted Synthesis, Crystallographic, and Spectroscopic Characterization of Novel Antitumor and Antimicrobial (3E)-5-Hydroxy-1-Isopropyl-3-[(5-Methyl-2-Thienyl)Methylene]-5-Phenylpyrrolidin-2-One

- Novel products of 1,4-addition of alcohols to 5-ethenyl-3,4-dihydro-4-isopropylidene-2,2-dimethyl-2H-pyrrole

- Synthesis, spectroscopic characterization, crystal structure, theoretical (DFT) studies and molecular docking analysis of biologically potent isopropyl 5-chloro-2-hydroxy-3-oxo-2,3-dihydrobenzofuran-2-carboxylate

Applications De Recherche Scientifique

Pharmacological Review and Biological Effects:

- Chlorogenic Acid (CGA), a phenolic compound, demonstrates a multitude of biological and pharmacological effects, including antioxidant activity, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension effects, and a central nervous system (CNS) stimulator. It plays critical roles in lipid and glucose metabolism regulation, offering potential treatment avenues for hepatic steatosis, cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).

Thymol's Therapeutic Potential and Pharmacological Properties:

- Thymol is identified for its numerous pharmacological properties, including antioxidant, free radical scavenging, anti-inflammatory, analgesic, antispasmodic, antibacterial, antifungal, antiseptic, and antitumor activities. Its therapeutic potential extends to cardiovascular, neurological, rheumatological, gastrointestinal, metabolic diseases, and malignancies. Thymol's effects are attributed to its anti-inflammatory, antioxidant, antihyperlipidemic effects, and membrane stabilization (Nagoor Meeran et al., 2017).

Antimicrobial and Anti-biofilm Properties of Carvacrol:

- Carvacrol, a natural compound found in various plants, exhibits strong antimicrobial and anti-biofilm activities. It is effective against a range of Gram-positive and Gram-negative bacteria, both in planktonic and biofilm forms. Carvacrol's potential for preventing biofilm-associated infections, especially when combined with nanomaterials, represents a significant advance in anti-infective treatments (Marchese et al., 2018).

Recent Trends in Nucleotide Synthesis:

- The development of nucleotides, cyclic nucleotides, dinucleoside polyphosphates, sugar nucleotides, and nucleolipids has seen significant progress, with both enzymatic and chemical synthesis methods being employed. Despite considerable research, the quest for a universal methodology compatible with a wide variety of nucleoside analogues continues, highlighting the field's potential for further exploration and development (Roy et al., 2016).

Safety and Hazards

The safety information for ®-1,3’-bipyrrolidine dihydrochloride, a similar compound, includes the hazard statements H315-H319-H335 and the precautionary statements P261-P305+P351+P338 . The safety information for (S)-1,3’-bipyrrolidine dihydrochloride, another similar compound, includes the hazard statements H302-H315-H319-H335 and the precautionary statements P261-P305+P351+P338 .

Propriétés

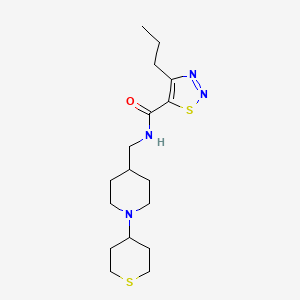

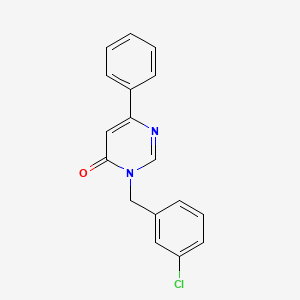

IUPAC Name |

2-propan-2-yl-4-pyrrolidin-1-ylpyrrolidine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2.2ClH/c1-9(2)11-7-10(8-12-11)13-5-3-4-6-13;;/h9-12H,3-8H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCQUGONWESQUIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CC(CN1)N2CCCC2.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5'-Isopropyl-1,3'-bipyrrolidine dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-[(3-Chlorophenyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone](/img/structure/B2514642.png)

![N-(2,5-difluorophenyl)-2-[2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2514644.png)

![7-(2,5-Dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2514652.png)

![2-[[1-[(2-Chlorophenyl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2514657.png)

![5-(3,5-dimethoxyphenyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2514661.png)